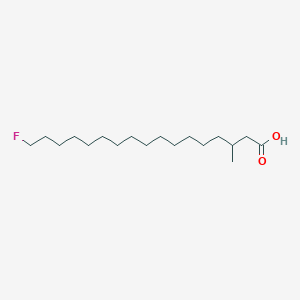

17-Fluoro-3-methylheptadecanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

17-Fluoro-3-methylheptadecanoic acid (17-FMHA) is a synthetic fatty acid analog that has been used in scientific research to investigate the metabolic and physiological effects of fatty acids. The unique properties of 17-FMHA make it a valuable tool for studying the mechanisms of action of fatty acids in the body.

Mechanism of Action

The mechanism of action of 17-Fluoro-3-methylheptadecanoic acid is not fully understood, but it is believed to act as a substrate for fatty acid metabolism. Once inside the cell, 17-Fluoro-3-methylheptadecanoic acid is metabolized in a similar manner to other fatty acids, leading to the production of energy and the synthesis of lipids.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 17-Fluoro-3-methylheptadecanoic acid are diverse and depend on the specific research application. Some of the observed effects of 17-Fluoro-3-methylheptadecanoic acid include increased fatty acid oxidation, altered lipid synthesis, and changes in cellular energy production.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 17-Fluoro-3-methylheptadecanoic acid in lab experiments is its ability to mimic the properties of natural fatty acids. This allows researchers to investigate the effects of fatty acids on cellular metabolism and physiology in a controlled environment. However, there are also limitations to using 17-Fluoro-3-methylheptadecanoic acid, such as its potential toxicity and the need for specialized equipment and expertise for synthesis and handling.

Future Directions

There are many potential future directions for research involving 17-Fluoro-3-methylheptadecanoic acid. Some of these include investigating the effects of 17-Fluoro-3-methylheptadecanoic acid on specific cellular pathways, exploring the use of 17-Fluoro-3-methylheptadecanoic acid as a therapeutic agent for metabolic disorders, and developing new synthetic analogs of fatty acids for use in research. Additionally, further studies are needed to fully understand the mechanisms of action and potential limitations of 17-Fluoro-3-methylheptadecanoic acid.

Synthesis Methods

17-Fluoro-3-methylheptadecanoic acid is synthesized through a multi-step process that involves the reaction of various chemical reagents. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis of 17-Fluoro-3-methylheptadecanoic acid requires specialized knowledge and equipment.

Scientific Research Applications

17-Fluoro-3-methylheptadecanoic acid has been used in a variety of scientific research applications. One of the primary uses of 17-Fluoro-3-methylheptadecanoic acid is in the study of fatty acid metabolism. Researchers have used 17-Fluoro-3-methylheptadecanoic acid to investigate the effects of fatty acids on cellular metabolism, energy production, and lipid storage.

properties

CAS RN |

137442-09-2 |

|---|---|

Product Name |

17-Fluoro-3-methylheptadecanoic acid |

Molecular Formula |

C18H35FO2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

17-fluoro-3-methylheptadecanoic acid |

InChI |

InChI=1S/C18H35FO2/c1-17(16-18(20)21)14-12-10-8-6-4-2-3-5-7-9-11-13-15-19/h17H,2-16H2,1H3,(H,20,21) |

InChI Key |

DXJUVIXSSUYILQ-UHFFFAOYSA-N |

SMILES |

CC(CCCCCCCCCCCCCCF)CC(=O)O |

Canonical SMILES |

CC(CCCCCCCCCCCCCCF)CC(=O)O |

synonyms |

17-(18F)-fluoro-3-methylheptadecanoic acid 17-fluoro-3-methylheptadecanoic acid 17-FMHDA |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B150999.png)